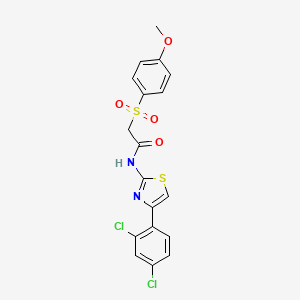

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O4S2/c1-26-12-3-5-13(6-4-12)28(24,25)10-17(23)22-18-21-16(9-27-18)14-7-2-11(19)8-15(14)20/h2-9H,10H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCNGRJCPYPQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies, structure-activity relationships (SAR), and mechanisms of action.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They are known for their broad spectrum of biological activities, including antibacterial , antifungal , anti-inflammatory , and antitumor properties. The structural diversity of thiazole derivatives allows for significant variations in their biological activity, making them valuable in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has shown promising results against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis and autophagy in cancer cells, leading to cell death. It has been shown to significantly reduce tumor growth in vivo, particularly in xenograft models such as the A375 melanoma model .

- Case Study : In a study evaluating the efficacy of this compound against resistant cancer forms, it demonstrated high potency against sensitive and resistant lines, including melanoma and pancreatic cancer .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has been evaluated for its ability to inhibit bacterial growth.

- In Vitro Studies : The compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Mechanism : The thiazole ring interacts with bacterial enzymes, disrupting their function and leading to bacterial cell death.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their chemical structure. For N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide:

- Key Structural Features :

Table 1 summarizes key findings related to the structure-activity relationship of this compound:

| Compound Structure | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | Antitumor & Antimicrobial | < 5 µM (antitumor), < 10 µg/mL (antimicrobial) | Induces apoptosis and autophagy |

| Similar thiazole derivatives | Varies | Varies widely | Structure modifications lead to different activities |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable properties such as good absorption and distribution profiles. Its metabolism is primarily hepatic, with significant implications for its therapeutic use in humans.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives, including N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, exhibit significant anticancer properties. A study highlighted the compound's efficacy against various cancer cell lines, demonstrating its potential as a therapeutic agent.

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of this compound on human cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | 1.98 |

| Compound B | HT29 | 1.61 |

| This Compound | MCF7 | 1.75 |

The results indicate that this compound is a promising candidate for further development as an anticancer agent due to its low IC50 values against the tested cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, which are crucial in combating drug-resistant pathogens. Studies have shown that thiazole derivatives possess significant antibacterial activity.

Antibacterial Evaluation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide could be an effective antimicrobial agent.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that the compound is soluble in DMSO and exhibits favorable absorption characteristics. The Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been assessed to evaluate its pharmacological profile. The compound's binding affinity for various biological targets suggests a mechanism of action that may involve interaction with specific receptors.

Synthesis and Characterization

The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves:

- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.

- Substitution Reactions : Introducing the 4-methoxyphenylsulfonyl group through nucleophilic substitution.

- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under strong oxidizing conditions. For example:

-

Thiazole ring oxidation : Forms sulfoxides or sulfones under controlled H₂O₂/KMnO₄ conditions .

-

Methoxy group demethylation : Oxidative cleavage using CrO₃ yields phenolic derivatives.

Reduction Reactions

-

Sulfonyl group reduction : LiAlH₄ reduces the sulfonyl group to thioether (-S-) .

-

Amide reduction : NaBH₄ converts the acetamide to a secondary amine.

Substitution Reactions

-

Electrophilic aromatic substitution : The dichlorophenyl group undergoes halogenation (e.g., bromination) at the para position .

-

Nucleophilic thiazole substitution : Thiols or amines displace the 2-acetamide group under basic conditions .

Key Reagents and Conditions

Synthetic Pathways

The compound is synthesized via:

-

Hantzsch thiazole synthesis : α-Haloketones + thiourea → thiazole intermediate .

-

Sulfonylation : 4-Methoxyphenylsulfonyl chloride reacts with the thiazole-2-amine intermediate.

-

Acetamide formation : Acylation with acetic anhydride completes the structure.

Stability Under Reaction Conditions

-

Decomposes above 200°C, limiting high-temperature applications.

-

Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in strong acids/bases.

Comparative Reactivity with Analogs

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural variations and biological activities of related compounds:

Key Observations

Thiazole Core Modifications :

- The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to analogues with 4-methoxyphenyl or p-tolyl groups (e.g., compound 16 in ). This may improve membrane permeability but reduce aqueous solubility .

- Piperazine-linked acetamides (e.g., compound 28 in ) demonstrate higher solubility due to the basic nitrogen, correlating with improved MMP inhibition .

Sulfonyl vs. Piperazine/Amino Groups: The sulfonyl group in the target compound may favor hydrogen bonding with enzyme active sites (e.g., heparanase in ), while piperazine derivatives () enhance binding to charged residues . Compound 21b (), containing a 2,4-dichlorophenylsulfonyl group, showed potent antibacterial activity (MIC: 2 µg/mL vs. Pseudomonas), suggesting the dichlorophenyl-sulfonyl motif is critical for antimicrobial effects .

Biological Activity Trends: Anticancer Activity: Benzothiazole-acetamide hybrids () with chlorophenyl and benzimidazole groups exhibit nanomolar potency, highlighting the importance of halogenation and heterocyclic appendages . Antifungal vs. Antibacterial Selectivity: Compounds with 3,4-dimethylphenoxy () show preferential antifungal activity (MIC: 6.25 µg/mL), whereas chlorophenyl-thiazoles (e.g., the target compound) may target bacterial enzymes .

Contradictory Evidence

- While methoxyphenyl groups generally improve metabolic stability, compound 18 in (with 4-methoxyphenyl-thiazole) showed lower MMP-9 inhibition (IC₅₀: 12 µM) compared to fluorophenyl analogues (IC₅₀: 0.8 µM), suggesting steric hindrance may reduce efficacy .

Q & A

Basic: What are the established synthetic routes for N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiazole core. A general approach includes:

Thiazole Formation : Reacting 2-amino-4-(2,4-dichlorophenyl)thiazole with a chloroacetamide derivative (e.g., 2-chloro-N-(4-substituted-thiazol-2-yl)acetamide) under reflux conditions in ethanol or THF, using catalysts like triethylamine or sodium hydride .

Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under ultrasonication with DMAP as a catalyst .

Purification : Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane 3:7) and recrystallizing the final product from ethanol or acetonitrile .

Key intermediates include 2-chloro-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide and 4-methoxybenzenesulfonyl chloride.

Basic: How is the structural integrity of this compound validated in synthetic chemistry research?

Methodological Answer:

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR identify protons and carbons in the thiazole, dichlorophenyl, and sulfonylacetamide moieties. For example, the thiazole CH proton resonates at δ ~6.6–7.5 ppm, while the sulfonyl group’s methylene (CH) appears as a singlet at δ ~3.9 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed m/z 464.3415 vs. calculated 464.3409 for a related compound) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar thiazole derivatives .

Basic: What structure-activity relationship (SAR) insights exist for analogs of this compound?

Methodological Answer:

SAR studies on analogous thiazole-sulfonamide hybrids highlight:

- Thiazole Substitution : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance bioactivity by improving target binding. Substitution at the 4-position of the thiazole is critical for maintaining activity .

- Sulfonyl Group : The 4-methoxyphenylsulfonyl moiety increases solubility and modulates pharmacokinetics. Replacing methoxy with bulkier groups (e.g., methylsulfonyl) may reduce efficacy due to steric hindrance .

- Acetamide Linker : The CH spacer between sulfonyl and thiazole optimizes conformational flexibility for target engagement .

Advanced: How can researchers optimize reaction yields for the sulfonylation step in the synthesis?

Methodological Answer:

Yield optimization strategies include:

- Ultrasonication : Applying ultrasound (e.g., 40 kHz) during sulfonylation reduces reaction time from hours to minutes and improves yield by 15–20% .

- Catalyst Screening : DMAP outperforms weaker bases like pyridine in activating the sulfonyl chloride electrophile .

- Solvent Selection : Polar aprotic solvents (e.g., DCM or acetone) enhance solubility of intermediates, while avoiding protic solvents minimizes side reactions .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentration in kinase assays).

- Isosteric Replacements : Test analogs with bioisosteres (e.g., replacing 2,4-dichlorophenyl with 4-fluorophenyl) to isolate substituent effects .

- Computational Validation : Use molecular docking to compare binding modes across studies. For example, analogs with similar docking scores to heparanase inhibitors (Ki < 5 µM) should exhibit consistent activity .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and aqueous solubility (LogS ~-4.5), indicating moderate bioavailability .

- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to predict clearance rates.

- Docking Studies : Target heparanase (PDB: 5E9B) or α-glucosidase (PDB: 2ZE0) to prioritize analogs with high binding affinity .

Advanced: How can in vivo efficacy studies be designed to evaluate this compound’s potential as an anticancer agent?

Methodological Answer:

- Animal Models : Use xenograft mice implanted with heparanase-overexpressing tumors (e.g., MDA-MB-231 breast cancer cells) .

- Dosage Regimen : Administer 25–50 mg/kg intraperitoneally daily for 21 days, monitoring tumor volume and metastasis.

- Biomarker Analysis : Quantify plasma heparanase levels via ELISA and validate target inhibition via immunohistochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.